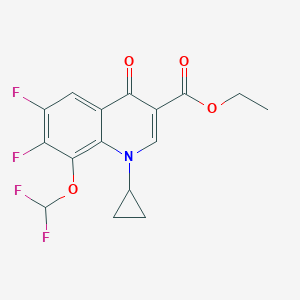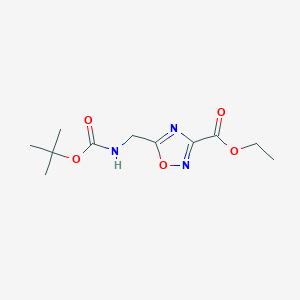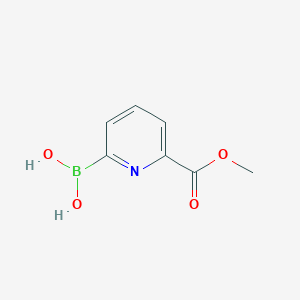
(6-(Methoxycarbonyl)pyridin-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(Methoxycarbonyl)pyridin-2-yl)boronic acid is a boronic acid derivative with the molecular formula C7H8BNO4 and a molecular weight of 180.95 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methoxycarbonyl group and a boronic acid group. It is primarily used in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Methoxycarbonyl)pyridin-2-yl)boronic acid typically involves the reaction of 6-bromo-2-methoxycarbonylpyridine with a boronic acid derivative under Suzuki-Miyaura coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (6-(Methoxycarbonyl)pyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The methoxycarbonyl group can be reduced to form the corresponding alcohol or aldehyde.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in organic solvents (e.g., THF, DMF).
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or aldehydes.
Substitution: Biaryl or vinyl derivatives.
Applications De Recherche Scientifique
(6-(Methoxycarbonyl)pyridin-2-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of boron-containing compounds for biological studies, such as enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-based pharmaceuticals.
Mécanisme D'action
The mechanism of action of (6-(Methoxycarbonyl)pyridin-2-yl)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors, where the compound can bind to the active site of the enzyme, inhibiting its activity. Additionally, the methoxycarbonyl group can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its target .
Comparaison Avec Des Composés Similaires
(6-(Methoxycarbonyl)pyridin-2-yl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Lacks the pyridine ring and methoxycarbonyl group, making it less versatile in certain synthetic applications.
(4-(Methoxycarbonyl)phenyl)boronic acid: Contains a phenyl ring instead of a pyridine ring, which can affect its reactivity and binding properties.
(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid: Similar structure but with the boronic acid group at a different position on the pyridine ring, which can influence its chemical behavior and applications.
Propriétés
IUPAC Name |
(6-methoxycarbonylpyridin-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c1-13-7(10)5-3-2-4-6(9-5)8(11)12/h2-4,11-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNCQFYLDANBIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)C(=O)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592161 |
Source


|
| Record name | [6-(Methoxycarbonyl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-17-1 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-(Methoxycarbonyl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Chloro-7-[(4-methoxyphenyl)methyl]purine](/img/structure/B174271.png)
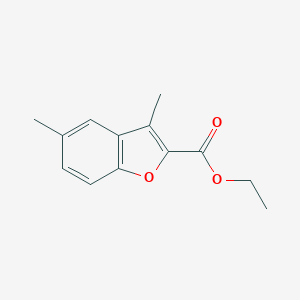
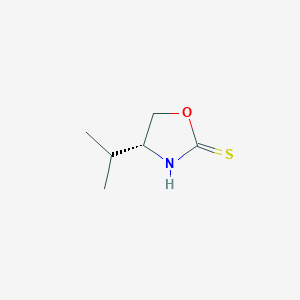
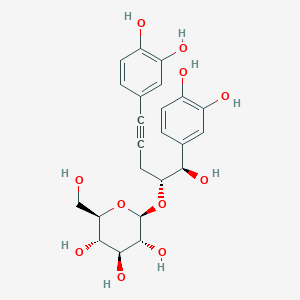
![2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B174277.png)
![5H-Imidazo[5,1-a]isoindole](/img/structure/B174278.png)
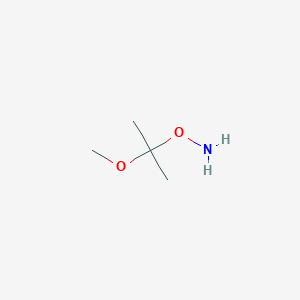
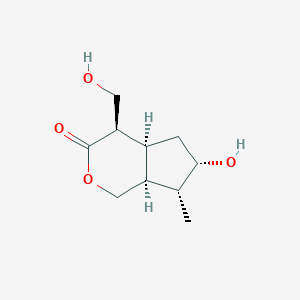
![6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B174288.png)
![5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B174289.png)
![3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanol](/img/structure/B174292.png)

